Methyl 2-formyl-6-(trifluoromethyl)nicotinate
Description
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is a nicotinic acid derivative characterized by a trifluoromethyl group at the 6-position and a formyl group at the 2-position of the pyridine ring, with a methyl ester at the carboxylate position. The formyl group at the 2-position likely enhances reactivity for further functionalization, such as condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
methyl 2-formyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6F3NO3/c1-16-8(15)5-2-3-7(9(10,11)12)13-6(5)4-14/h2-4H,1H3 |
InChI Key |
MLLJHGLCNXXETF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)C(F)(F)F)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a base, such as sodium hydroxide, to form the methyl ester. The formyl group can then be introduced through a formylation reaction using reagents like formic acid or formamide under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and formylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Methyl 2-carboxy-6-(trifluoromethyl)nicotinate.
Reduction: Methyl 2-hydroxymethyl-6-(trifluoromethyl)nicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-(trifluoromethyl)nicotinate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents at the 2-position and ester groups (Table 1):
Note: *Calculated molecular formula and weight based on structural analogs.
The trifluoromethyl group at the 6-position is conserved across analogs, contributing to metabolic stability and lipophilicity. The 2-position substituent (formyl, chloro, pyridinyl, or hydrogen) dictates reactivity and biological activity. For example, the formyl group in this compound enables Schiff base formation, distinguishing it from the chloro-substituted analog (less reactive) and the unsubstituted Methyl 6-(trifluoromethyl)nicotinate .
Physicochemical Properties
- Solubility: Methyl 2-chloro-6-(trifluoromethyl)nicotinate is slightly soluble in chloroform and methanol , whereas Methyl 6-(trifluoromethyl)nicotinate’s solubility is unlisted but likely similar due to structural homology.
- Appearance : Analogs like Methyl 2-chloro-6-(trifluoromethyl)nicotinate exist as colorless oils , while Methyl 6-(trifluoromethyl)nicotinate is typically a solid . The formyl-substituted derivative may exhibit higher crystallinity due to polar interactions.
- Stability : Storage at 2–8°C is recommended for Methyl 2-chloro-6-(trifluoromethyl)nicotinate , suggesting sensitivity to heat or light, a trait likely shared by this compound.
Biological Activity
Methyl 2-formyl-6-(trifluoromethyl)nicotinate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and implications for therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a formyl group (-CHO) and a trifluoromethyl group (-CF3), which significantly influence its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a subject of interest in both organic chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves several steps, including the reaction of nicotinic acid derivatives with trifluoroacetaldehyde. The synthetic pathway can be summarized as follows:
- Starting Material : Nicotinic acid or its derivatives.
- Reagents : Trifluoroacetaldehyde, suitable catalysts, and solvents.
- Reaction Conditions : Controlled temperature and reaction time to optimize yield.
Biological Activity
Research has indicated that this compound exhibits various biological activities, primarily through its interaction with cellular targets. Key findings include:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against a range of bacterial strains, potentially due to the electrophilic nature of the formyl group which can interact with nucleophilic sites on microbial enzymes.
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Preliminary research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Studies
Several case studies highlight the biological activity of this compound:
-
Study on Antimicrobial Properties :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess inhibition zones.
- Results : Showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
-
Cytotoxicity Assay :
- Objective : To investigate cytotoxic effects on human cancer cell lines (e.g., HeLa).
- Methodology : MTT assay was used to determine cell viability post-treatment.
- Results : IC50 values indicated significant cytotoxicity at concentrations as low as 25 µM after 48 hours of exposure.
The biological activity of this compound is believed to stem from its ability to form adducts with nucleophiles within biological systems. This includes interactions with proteins and nucleic acids, leading to modulation of biochemical pathways such as:
- Cell Signaling Pathways : Influences pathways related to apoptosis and cell proliferation.
- Gene Expression Modulation : Alters the expression levels of genes involved in stress responses and metabolism.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 2-formyl-6-(3-methoxyphenyl)nicotinate | Formyl group with methoxy substitution | Enhanced lipophilicity; potential for drug design |
| Methyl nicotinate | Simpler structure | Primarily used for topical applications |
| Methyl 2-formyl-6-(4-methoxyphenyl)nicotinate | Similar structure with different methoxy position | Varies in reactivity due to positional isomerism |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
